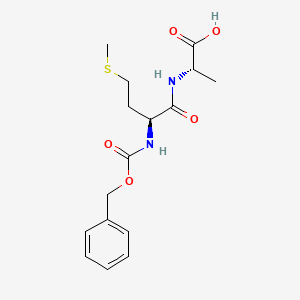

Z-Met-ala-OH

Overview

Description

“Z-Met-ala-OH” is a compound with the molecular formula C16H22N2O5S and a molecular weight of 354.42 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of “Z-Met-ala-OH” involves reaction conditions with triethylamine in water and acetonitrile at 20 degrees Celsius for 1 hour . The yield of the reaction is reported to be 95% .

Molecular Structure Analysis

The molecular structure of “Z-Met-ala-OH” is complex, with a molecular formula of C16H22N2O5S . The exact structure can be determined using various analytical techniques, such as X-ray crystallography .

Chemical Reactions Analysis

The chemical reactions involving “Z-Met-ala-OH” are complex and involve various steps. For instance, the synthesis of “Z-Met-ala-OH” from Carbamic acid, N-[(1S)-1-(1H-benzotriazol-1-ylcarbonyl)-3-(methylthio)propyl]-, phenylmethyl ester and L-Alanine has been reported .

Scientific Research Applications

Green Synthesis in Food Industry

- Synthesis of Bitter-Taste Dipeptides: A study by (Ungaro et al., 2015) explored a green synthetic route for preparing bitter-taste dipeptides, potentially substituting caffeine as a food additive. This involved synthesizing Z-Ala-Phe-OMe from Z-Ala-OH and catalyzing reactions using enzymes and magnetic nanoparticles.

Biomedical and Drug Delivery Applications

- Self-Assembled Peptide-Based Hydrogels: The study by (Veloso et al., 2021) reported the development of Cbz-protected dehydropeptide hydrogels, including Z-Met-ala-OH, for drug delivery. These hydrogels demonstrate effective nanocarriers for drug delivery due to their biocompatibility and structural tailoring.

Crystal Structure Analysis

- N-Benzyloxycarbonyl-alanyl-phenylalanyl-methyl Ester Structure: (Alfonso et al., 2011) achieved large crystals of a related dipeptide for crystal structure analysis. This helps in understanding the molecular interactions and stability of such compounds.

Protein Structure and NMR Studies

- Protein Structure Refinement via NMR: (Le et al., 1995) used a method involving NMR chemical shifts for deriving structural information about proteins, which can be applied in the study of compounds like Z-Met-ala-OH.

Synthesis Methods and Catalyst Development

- Wolff Rearrangement for Oligonucleo-Peptides Synthesis: (Guibourdenche et al., 1997) discusses a method involving Z-Ala-OH for the formation of oligonucleo-peptides, illustrating an innovative approach in peptide synthesis.

Fluorescence Studies and Molecular Interactions

- Interaction Studies with Fluorescent Pyrylium Dyes: (Beltrán et al., 2020) investigated the interaction of fluorescent molecules with N-protected amino acids, including Z-Met-OH. This study contributes to understanding the dynamic quenching processes in molecular interactions.

Enzymatic Synthesis and Peptide Bond Formation

- Enzymatic Synthesis of Peptides: (Getun et al., 1997) describes the use of enzymes for the synthesis of peptides, including those with Z-Ala, demonstrating the potential of enzymatic processes in peptide synthesis.

Safety and Hazards

Safety data sheets indicate that exposure to “Z-Met-ala-OH” should be avoided. In case of contact, it is advised to wash off with soap and plenty of water. If inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . It is also recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

Future Directions

properties

IUPAC Name |

(2S)-2-[[(2S)-4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O5S/c1-11(15(20)21)17-14(19)13(8-9-24-2)18-16(22)23-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,17,19)(H,18,22)(H,20,21)/t11-,13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNPCADDTHHEWIB-AAEUAGOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CCSC)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CCSC)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Met-ala-OH | |

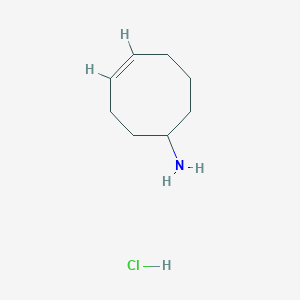

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(4-methoxyphenyl)-4-oxo-1H-indeno[1,2-c]pyrazol-5-yl]acetamide](/img/structure/B3254989.png)

![5-amino-3-(4-methoxyphenyl)-Indeno[1,2-c]pyrazol-4(2H)-one](/img/structure/B3254994.png)